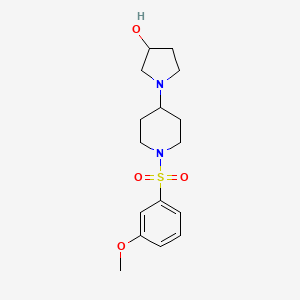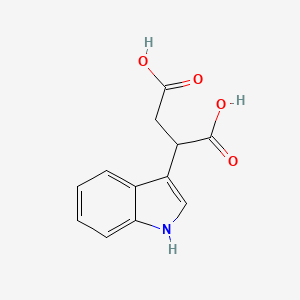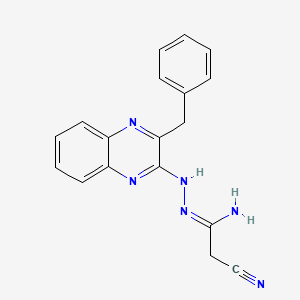
4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3N3O4. It is characterized by the presence of a trifluoromethyl group, a nitro group, and a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid with nitrating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Coupling Reactions: Boronic acids and palladium catalysts are typically used.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with various proteins, modulating their function and activity .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a methyl group instead of a hydrogen on the pyrazole ring.
4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
Uniqueness: 4,4,4-Trifluoro-3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its trifluoromethyl, nitro, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)4(3-6(14)15)12-2-1-5(11-12)13(16)17/h1-2,4H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQJCXICMOCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

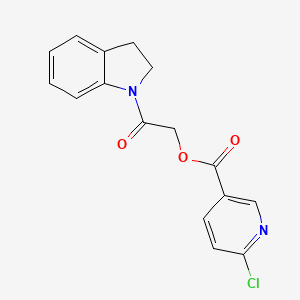
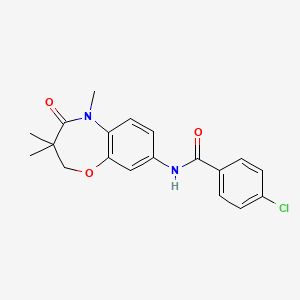
![N,N-Dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2799095.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)
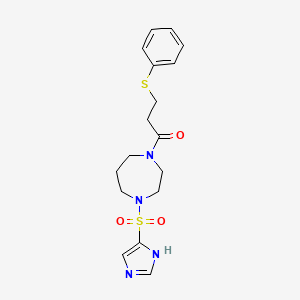
![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)
![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
